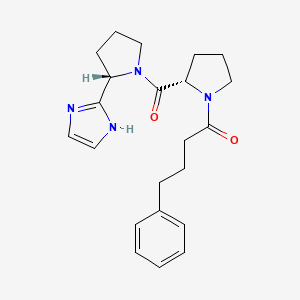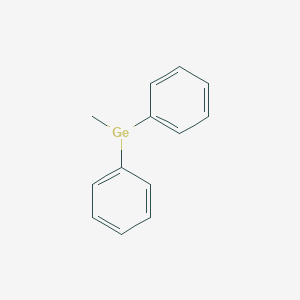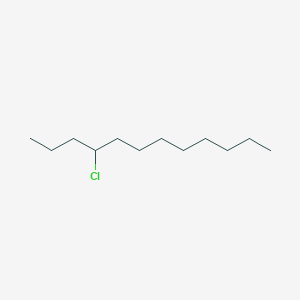
4-Chlorododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorododecane, also known as 1-Chlorododecane, is an organic compound with the molecular formula C₁₂H₂₅Cl. It is a chlorinated alkane, specifically a chlorinated derivative of dodecane. This compound is characterized by the presence of a chlorine atom attached to the fourth carbon of the dodecane chain. It is a colorless to pale yellow liquid with a molecular weight of 204.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorododecane can be synthesized through the chlorination of dodecane. One common method involves the reaction of dodecanol with thionyl chloride (SOCl₂), which results in the substitution of the hydroxyl group with a chlorine atom . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the chlorination of dodecane can be achieved using sulfuryl chloride (SO₂Cl₂) under UV light. This photochemical reaction ensures a high yield of this compound. The reaction mixture is then subjected to fractional distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂R).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
4-Chlorododecane has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other chlorinated compounds and surfactants.
Biology: Employed in studies involving the modification of biological molecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-Chlorododecane primarily involves its reactivity as an alkylating agent. The chlorine atom in this compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Comparison with Similar Compounds
1-Bromododecane (C₁₂H₂₅Br): Similar in structure but contains a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction kinetics due to the nature of the halogen.
1-Iodododecane (C₁₂H₂₅I): Contains an iodine atom and is more reactive in nucleophilic substitution reactions compared to 4-Chlorododecane.
Dodecane (C₁₂H₂₆): The parent hydrocarbon without any halogen substitution.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom.
Properties
CAS No. |
2350-13-2 |
|---|---|
Molecular Formula |
C12H25Cl |
Molecular Weight |
204.78 g/mol |
IUPAC Name |
4-chlorododecane |
InChI |
InChI=1S/C12H25Cl/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12H,3-11H2,1-2H3 |
InChI Key |
VQFULSRSQNTYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


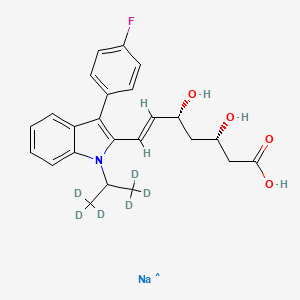
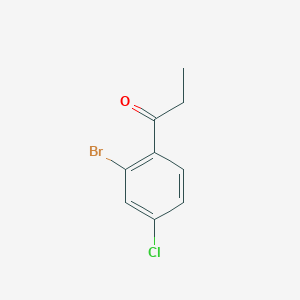
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)
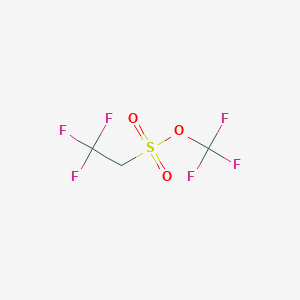
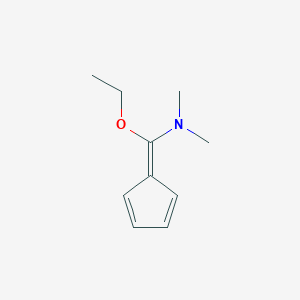
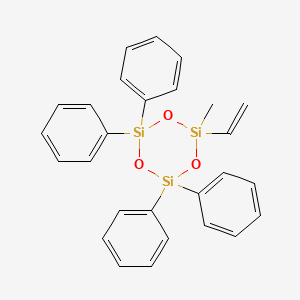
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
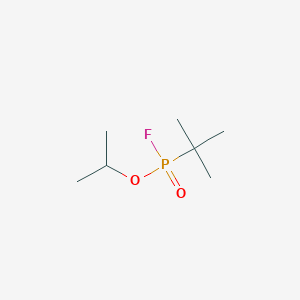
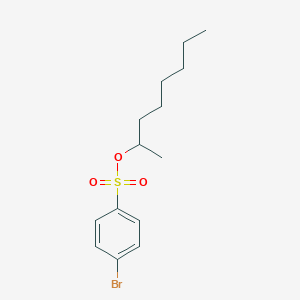
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
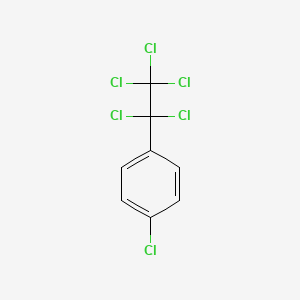
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
